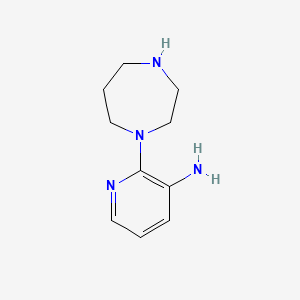

2-(1,4-Diazepan-1-yl)pyridin-3-amine

Descripción general

Descripción

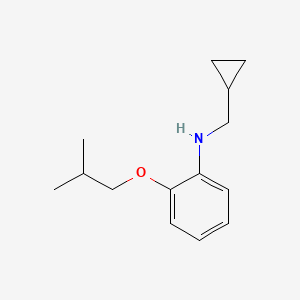

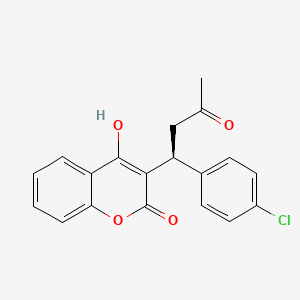

“2-(1,4-Diazepan-1-yl)pyridin-3-amine” is a chemical compound with a molecular weight of 192.26 . It’s a derivative of 2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile .

Molecular Structure Analysis

The InChI code for the compound is 1S/C11H14N4.2ClH/c12-9-10-3-1-5-14-11(10)15-7-2-4-13-6-8-15;;/h1,3,5,13H,2,4,6-8H2;2*1H . This indicates the presence of 11 carbon atoms, 14 hydrogen atoms, and 4 nitrogen atoms in the molecule.Physical And Chemical Properties Analysis

The compound is a derivative of 2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile and has a molecular weight of 275.18 . It is stored at a temperature of 4 degrees Celsius and is in the form of an oil .Aplicaciones Científicas De Investigación

Analgesic and Anti-inflammatory Applications

2-(1,4-Diazepan-1-yl)pyridin-3-amine: derivatives have been identified as having potential analgesic and nonsteroidal anti-inflammatory properties. This is particularly significant in the development of new medications that can provide pain relief without the side effects associated with traditional analgesic drugs .

Antidepressant Effects

Research has indicated that compounds related to 2-(1,4-Diazepan-1-yl)pyridin-3-amine may exhibit antidepressant activities. This opens up possibilities for the creation of novel antidepressants that could be more effective or have fewer side effects than current treatments .

Cardiovascular Therapeutics

The compound’s derivatives are being explored for their cardiotonic, hypotensive, and antiarrhythmic activities. These properties are crucial for the development of new drugs that can manage various cardiovascular conditions more effectively .

Gastrointestinal Treatments

There is evidence to suggest that these derivatives can also have antisecretory activity, which is beneficial in treating certain gastrointestinal disorders, such as peptic ulcers .

Antiviral and Antimicrobial Properties

The antiviral and antimicrobial activities of 2-(1,4-Diazepan-1-yl)pyridin-3-amine derivatives make them candidates for the development of new treatments against various viral and bacterial infections .

Agricultural Applications

In agriculture, certain derivatives of this compound are used for treating the shoots of broad-leaved plants and in pest control, particularly in the fight against rodents. This highlights the compound’s versatility and its potential to contribute to agricultural productivity and pest management .

Synthesis of Imidazopyridines

2-(1,4-Diazepan-1-yl)pyridin-3-amine: serves as a starting compound for the synthesis of imidazopyridines, which are heterocyclic compounds with a wide range of biological activities. This synthetic utility underscores its importance in medicinal chemistry for the discovery of new biologically active substances .

COX Inhibition for Pain Management

Derivatives of 2-(1,4-Diazepan-1-yl)pyridin-3-amine have been evaluated for their COX-1/2 inhibition properties, which are essential for pain management and inflammation control. This research could lead to the development of new analgesics with improved potency and selectivity .

Propiedades

IUPAC Name |

2-(1,4-diazepan-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c11-9-3-1-5-13-10(9)14-7-2-4-12-6-8-14/h1,3,5,12H,2,4,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTVEQCDKXVSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1455464.png)

![methyl 2-{4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455469.png)

![1-[4-(Trifluoromethoxy)phenyl]pentan-1-one](/img/structure/B1455476.png)